molecular formula C12H15NO3S B14181356 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine CAS No. 839708-53-1

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine

Katalognummer: B14181356
CAS-Nummer: 839708-53-1
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: VPRPVNNXDCMVQT-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an ethylsulfanyl group attached to the carbonyl carbon of the phenylalanine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine typically involves the introduction of the ethylsulfanyl group to the phenylalanine molecule. One common method is the reaction of L-phenylalanine with ethylsulfanyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(Methylsulfanyl)carbonyl]-L-phenylalanine
  • 4-[(Propylsulfanyl)carbonyl]-L-phenylalanine
  • 4-[(Butylsulfanyl)carbonyl]-L-phenylalanine

Uniqueness

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is unique due to the specific length and properties of the ethylsulfanyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different alkyl chain lengths.

Eigenschaften

CAS-Nummer

839708-53-1

Molekularformel

C12H15NO3S

Molekulargewicht

253.32 g/mol

IUPAC-Name

(2S)-2-amino-3-(4-ethylsulfanylcarbonylphenyl)propanoic acid

InChI

InChI=1S/C12H15NO3S/c1-2-17-12(16)9-5-3-8(4-6-9)7-10(13)11(14)15/h3-6,10H,2,7,13H2,1H3,(H,14,15)/t10-/m0/s1

InChI-Schlüssel

VPRPVNNXDCMVQT-JTQLQIEISA-N

Isomerische SMILES

CCSC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N

Kanonische SMILES

CCSC(=O)C1=CC=C(C=C1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.